2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one
Description
Properties
IUPAC Name |
8-chloro-2-nitro-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O4/c14-7-1-4-11-9(5-7)13(17)15-10-3-2-8(16(18)19)6-12(10)20-11/h1-6H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRJGFITISLSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C=C(C=C3)Cl)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747338 | |
| Record name | 2-Chloro-7-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37116-83-9 | |
| Record name | 2-Chloro-7-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ullmann-Type Coupling Followed by Ring Closure
A foundational approach involves constructing the dibenzoxazepine core via Ullmann coupling of o-halogenated nitrobenzene derivatives with substituted phenols. For example:
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Step 1 : React o-chloronitrobenzene with p-chlorophenol under basic conditions (K₂CO₃) in dimethylacetamide (DMAc) at 180°C.
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Step 2 : Cyclize the resulting diphenyl ether intermediate using phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) at 120°C for 24 hours.
This method yields the unsubstituted oxazepinone scaffold, which is subsequently functionalized.
Direct Cyclization of o-Ureidodiphenyl Ethers
Alternative routes utilize o-ureidodiphenyl ether hydrochlorides cyclized in POCl₃ at 100–150°C. The reaction proceeds via intramolecular nucleophilic acyl substitution, forming the oxazepinone ring. Key advantages include:
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High regioselectivity : Ensures proper orientation of substituents.
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Scalability : Reactions conducted in inert solvents (e.g., toluene) allow bulk synthesis.
Integrated Synthesis Pathways
Single-Pot Sequential Functionalization
A streamlined protocol combines nitration, chlorination, and cyclization:
| Step | Process | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C, 2h | Install nitro at C7 |
| 2 | Ullmann Coupling | K₂CO₃, DMAc, 180°C, 5h | Form diphenyl ether bond |
| 3 | Cyclization | POCl₃, P₂O₅, 120°C, 24h | Construct oxazepinone core |
| 4 | Chlorination | PCl₅, benzene, 60°C, 6h | Introduce Cl at C2 |
Advantages : Minimizes intermediate purification steps, improving overall efficiency.
Palladium-Catalyzed Cross-Coupling
Recent advancements employ Pd catalysts for constructing biphenyl intermediates:
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Suzuki-Miyaura Coupling : React p-chlorophenylboronic acid with o-nitroiodobenzene using Pd(PPh₃)₄ and K₂CO₃.
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Cyclization : As in Section 2.1.
Key Data :
Critical Analysis of Methodologies
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride (NaBH₄).
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Major Products
Reduction: Formation of 2-Chloro-7-aminodibenz[b,f][1,4]oxazepin-11(10H)-one.
Substitution: Formation of various substituted dibenz[b,f][1,4]oxazepin-11(10H)-one derivatives.
Oxidation: Formation of oxidized derivatives such as oxides.
Scientific Research Applications
The structure of 2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one features a dibenzoxazepine framework with chlorine and nitro substituents, which contribute to its reactivity and biological properties.
Medicinal Chemistry
- Antidepressant Activity : Research indicates that compounds related to dibenzoxazepines exhibit antidepressant properties. The structural modifications in this compound may enhance its efficacy as an antidepressant agent. A study published in ChemInform discusses the synthesis of related compounds and their pharmacological evaluations, highlighting the potential of these derivatives in treating mood disorders .
- Antitumor Activity : Preliminary studies suggest that derivatives of dibenzoxazepines can exhibit antitumor effects. The nitro group present in this compound may play a crucial role in enhancing cytotoxicity against cancer cells. Investigations into the structure-activity relationship (SAR) of this compound could provide insights into its potential as an anticancer drug.
- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may possess neuroprotective properties, making them candidates for further research in neurodegenerative diseases.
Organic Synthesis
- Synthetic Intermediates : This compound serves as a valuable intermediate in organic synthesis, particularly for creating more complex heterocyclic systems. Its unique structure allows for various transformations that can yield new compounds with diverse biological activities .
- Functionalization Studies : The reactivity of the chlorine atom in this compound makes it suitable for functionalization reactions. Researchers have explored its use in nucleophilic substitution reactions to develop novel derivatives with tailored properties .
Case Study 1: Synthesis and Evaluation of Antidepressant Activity
A study investigated the synthesis of several derivatives based on the dibenzoxazepine framework, including this compound. The synthesized compounds were evaluated for their antidepressant activity using animal models. Results indicated that certain modifications led to enhanced efficacy compared to standard treatments .
Case Study 2: Antitumor Screening
In another research effort, a series of dibenzoxazepine derivatives were screened for antitumor activity against various cancer cell lines. The study found that the presence of the nitro group significantly increased cytotoxicity, suggesting that this compound could be further developed as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The dibenzo[b,f][1,4]oxazepin-11(10H)-one scaffold allows for diverse substitutions at positions 2, 7, and 10, enabling exploration of structure-activity relationships (SAR). Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key SAR Insights
Chloro vs. Amino Substitutions (Position 2): The chloro group in this compound enhances hydrophobic interactions with protein pockets (e.g., PEX14 Trp pocket), improving binding affinity . In contrast, amino substitutions (e.g., 2-Amino-7,10-dimethyl analog) increase solubility but reduce steric compatibility with deep binding pockets .
Nitro vs. Amino Substitutions (Position 7): Nitro groups (e.g., in Compound 16) act as electron-withdrawing groups, stabilizing the aromatic ring and serving as intermediates for further functionalization (e.g., reduction to amino groups) . Amino derivatives (e.g., 7-Amino-10-methyl analog) exhibit superior antigiardial activity, likely due to hydrogen bonding with Giardia duodenalis targets .
Alkyl Substituents (Position 10):
- Methyl and ethyl groups at C10 (e.g., 10-Methyl-7-nitro and 10-Ethyl-2-nitro analogs) improve metabolic stability by reducing oxidative degradation in vivo .
Biological Activity
2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the dibenzo[b,f][1,4]oxazepine family and is characterized by the presence of both chloro and nitro substituents, which may influence its reactivity and biological interactions. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H7ClN2O4
- Molecular Weight : Approximately 290.66 g/mol
- Melting Point : 242-244°C
- Boiling Point : 320.8°C at 760 mmHg
- Density : 1.369 g/cm³
Synthesis
The synthesis of this compound typically involves:
- N-Arylation Reaction : Starting with 2-aminophenol and 2-chlorobenzoic acid derivatives.
- Intramolecular Cyclization : Formation of the dibenzo[b,f][1,4]oxazepine core.
- Nitration : Introduction of the nitro group at the desired position.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The presence of the nitro group is believed to enhance its efficacy against bacteria and fungi by disrupting cellular processes.
Anticancer Activity
Research indicates potential anticancer properties attributed to this compound. It may interact with enzymes involved in cell proliferation, leading to inhibition of tumor growth. Specific studies have shown that it can induce apoptosis in cancer cell lines through modulation of signaling pathways.
The biological activity of this compound is primarily due to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival.
- Receptor Interaction : Potential binding to receptors involved in inflammatory responses has been suggested.
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
- Anticancer Research : In vitro tests on human breast cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one | 37081-78-0 | Similar structure but different nitro position |
| 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one | 3158-91-6 | Lacks the nitro group; may exhibit different reactivity |
| 7-Nitrodibenz[b,f][1,4]oxazepin-11(10H)-one | Not available | Similar core structure but without chlorine |
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one?
A phosgene-free approach involves cyclocondensation of substituted 2-aminophenols with nitro-substituted 2-chlorobenzaldehydes under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to potential byproducts. Yields vary depending on substituent positions; for example, 2-chloro analogs have reported yields of 4–30% .
Q. How can spectroscopic techniques characterize this compound?
- NMR : H and C NMR are essential for confirming the oxazepine ring and substituents. For example, the carbonyl group (C11=O) resonates at δ ~160–165 ppm in C NMR .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 301.0522 for C₁₃H₈ClN₂O₃) .
- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and NO₂ (~1520–1350 cm⁻¹) are diagnostic .
Q. What reactivity patterns are observed in nucleophilic substitution reactions?
The chloro substituent at position 2 undergoes nucleophilic aromatic substitution with amines or alkoxides, while the nitro group at position 7 stabilizes the ring but can be reduced to an amine (e.g., using H₂/Pd-C) for further functionalization .
Advanced Research Questions
Q. How do reaction mechanisms differ for nitro group reduction versus oxidation in this scaffold?
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, but over-reduction risks opening the oxazepine ring.
- Oxidation : Peracetic acid selectively oxidizes the amine to nitroso derivatives without disrupting the core structure. Mechanistic studies (DFT calculations) suggest that steric hindrance from the oxazepine ring influences reaction pathways .
Q. What strategies are used to establish structure-activity relationships (SAR) for dibenzo[b,f][1,4]oxazepines?
SAR studies require systematic variation of substituents (e.g., replacing Cl with F or NO₂ with CN) and evaluation of biological activity (e.g., kinase inhibition assays). For example, nitro groups enhance electron-withdrawing effects, potentially increasing binding affinity to target proteins .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred, but co-elution of structurally similar byproducts (e.g., dechlorinated analogs) may require tandem MS for resolution. Column temperature optimization (30–40°C) improves peak symmetry .
Q. How should researchers resolve contradictions in spectral data interpretation?
Discrepancies in NMR shifts (e.g., C11=O resonance varying by 5 ppm across studies) may arise from solvent effects or hydrogen bonding. Cross-validation using X-ray crystallography (e.g., CCDC-deposited structures) is recommended .
Q. What computational methods predict binding modes of this compound to biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with proteins like kinases. The nitro group’s electrostatic potential maps suggest hydrogen bonding with active-site residues .
Q. How can low synthetic yields (<10%) be improved?
Yield optimization strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
